

The BPTF Bromodomain: A Pivotal Therapeutic Target in Oncology

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Compound of Interest

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In the intricate landscape of epigenetic regulation and cancer therapeutics, the Bromodomain and PHD Finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a compelling target for drug development. Its critical role in chromatin remodeling and gene expression, particularly in oncogenic pathways, has positioned the BPTF bromodomain as a focal point for researchers and scientists in the quest for novel cancer therapies. This technical guide provides an in-depth exploration of the BPTF bromodomain, offering a comprehensive resource for drug development professionals.

Introduction: The Epigenetic Reader BPTF

BPTF is a multi-domain protein that plays a crucial role in regulating chromatin structure and gene transcription.^[1] It is a key component of the NURF complex, which utilizes the energy of ATP hydrolysis to slide nucleosomes along DNA, thereby modulating the accessibility of DNA to transcription factors. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, a hallmark of active chromatin. This interaction is pivotal for the recruitment of the NURF complex to specific genomic loci, leading to the activation of target genes.

Dysregulation of BPTF has been implicated in a variety of human cancers, including lung adenocarcinoma, melanoma, breast cancer, and pancreatic cancer.^{[2][3]} Its overexpression often correlates with poor prognosis, making it an attractive therapeutic target.^[4]

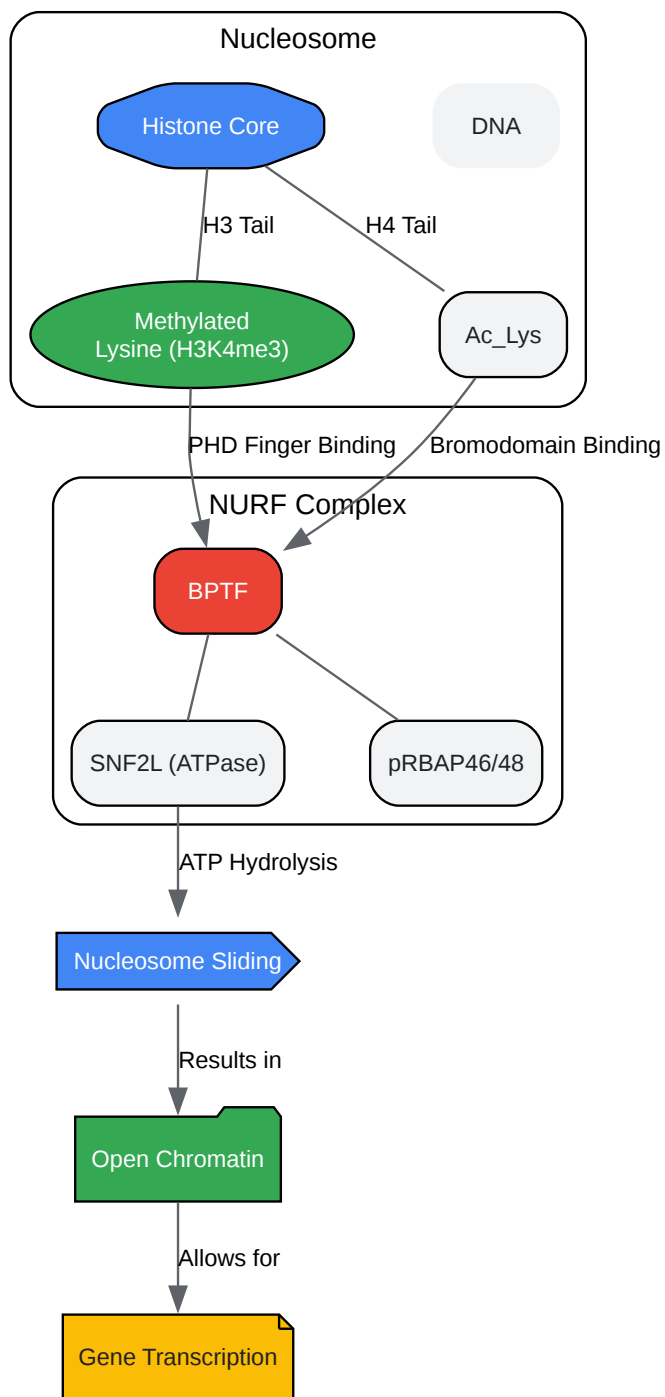
The Role of BPTF in Oncogenic Signaling

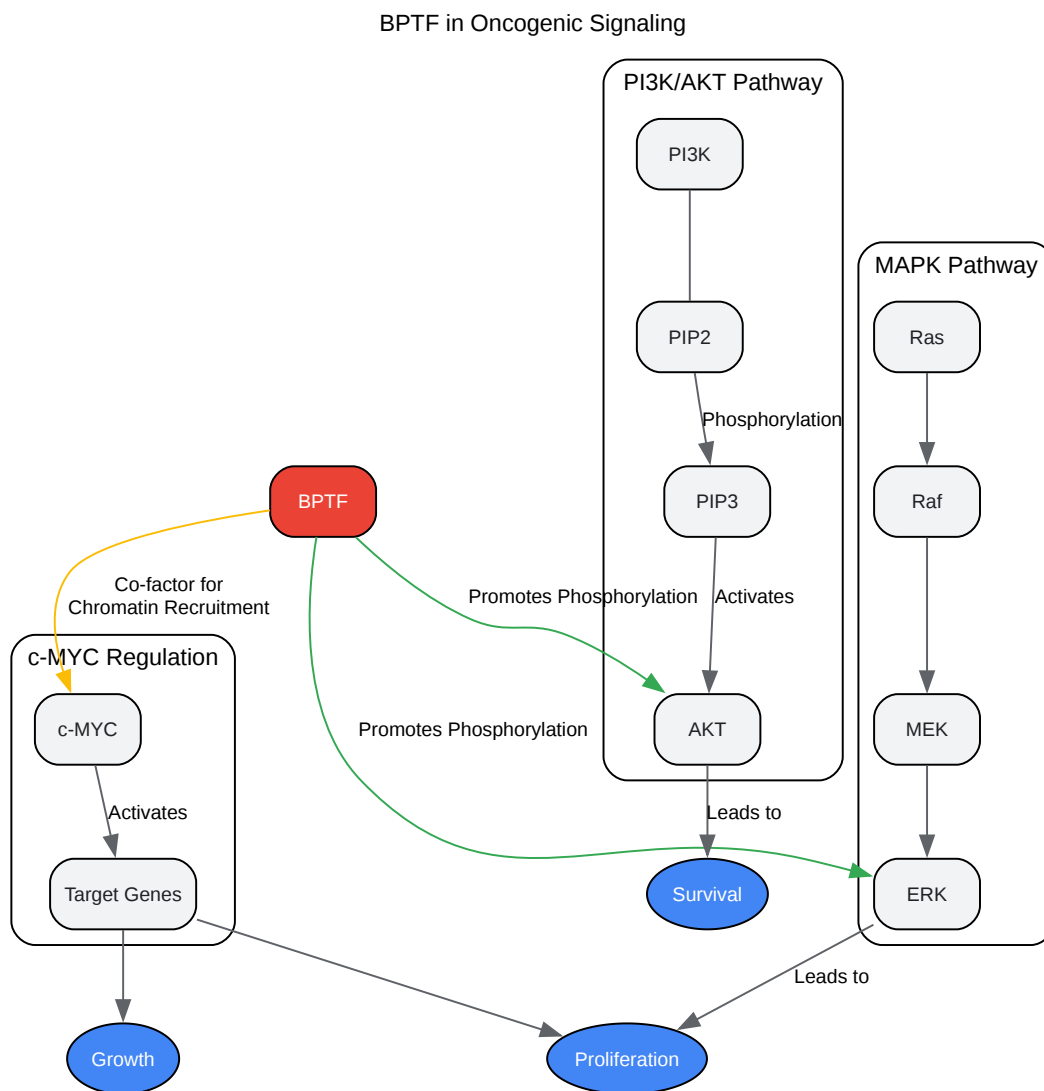
BPTF's involvement in cancer is multifaceted, primarily through its influence on key signaling pathways that govern cell proliferation, survival, and differentiation.

The NURF Complex and Chromatin Remodeling

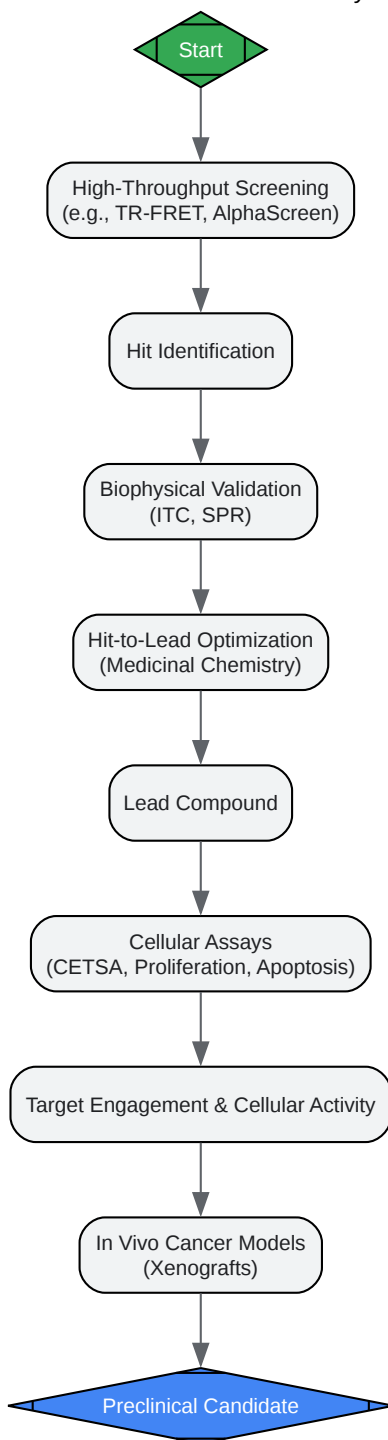
The NURF complex, consisting of BPTF, SNF2L (the ATPase subunit), and pRBAP46/48, is a central player in chromatin remodeling.[4] BPTF's bromodomain recognizes acetylated histones, while its PHD finger binds to methylated histone H3 at lysine 4 (H3K4me3), another mark of active transcription.[5][6] This dual recognition anchors the NURF complex to active promoter regions, facilitating nucleosome sliding and creating a chromatin environment conducive to gene expression.[4]

Mechanism of BPTF-mediated Chromatin Remodeling





BPTF Bromodomain Inhibitor Discovery Workflow

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